
(1-Hexynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hex-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C6H9Si. It features a hexyl group attached to a silicon atom through a triple bond, making it a member of the alkynylsilanes family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Hex-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of hex-1-yne with a silicon hydride, such as trichlorosilane, in the presence of a catalyst like platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of (Hex-1-yn-1-yl)silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of homogeneous or heterogeneous catalysts can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Hex-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert (Hex-1-yn-1-yl)silane to silanes or silyl ethers using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes, silyl ethers
Substitution: Various silicon-containing derivatives
Applications De Recherche Scientifique
(Hex-1-yn-1-yl)silane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based materials with unique electronic and optical properties.
Biology and Medicine: (Hex-1-yn-1-yl)silane derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.
Mécanisme D'action
The mechanism of action of (Hex-1-yn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive triple bond and silicon atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents on the silicon atom and the specific reaction environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Hex-1-yn-1-yl)chlorosilane
- (Hex-1-yn-1-yl)trimethylsilane
- (Hex-1-yn-1-yl)dimethylsilane
Uniqueness
(Hex-1-yn-1-yl)silane is unique due to its specific combination of a hexyl group and a silicon atom connected through a triple bond. This structure imparts distinct reactivity and properties compared to other alkynylsilanes. For example, (Hex-1-yn-1-yl)chlorosilane has a chlorine atom, which makes it more reactive in nucleophilic substitution reactions, while (Hex-1-yn-1-yl)trimethylsilane has three methyl groups, affecting its steric and electronic properties .
Propriétés
Formule moléculaire |
C6H9Si |
|---|---|
Poids moléculaire |
109.22 g/mol |
InChI |
InChI=1S/C6H9Si/c1-2-3-4-5-6-7/h2-4H2,1H3 |
Clé InChI |
JQKLDSHTTRXQMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#C[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
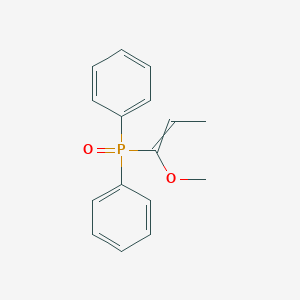
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

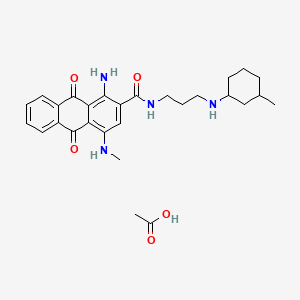
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
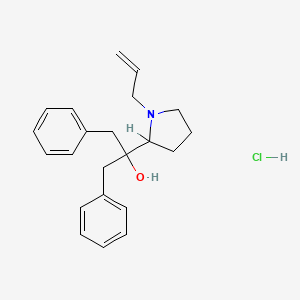
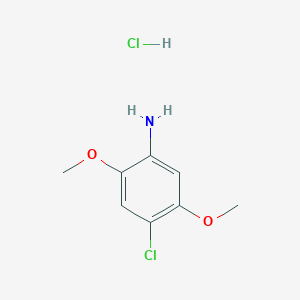

![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

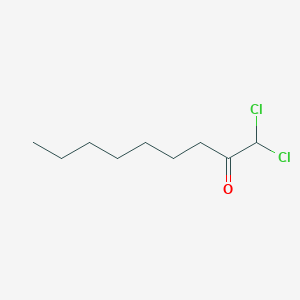
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
